Cas no 2227672-66-2 (rac-(1R,2R)-2-6-(dimethylamino)pyridin-3-ylcyclopropane-1-carboxylic acid)
rac-(1R,2R)-2-6-(dimethylamino)pyridin-3-ylcyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,2R)-2-6-(dimethylamino)pyridin-3-ylcyclopropane-1-carboxylic acid
- rac-(1R,2R)-2-[6-(dimethylamino)pyridin-3-yl]cyclopropane-1-carboxylic acid
- 2227672-66-2
- EN300-1762765
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- Inchi: 1S/C11H14N2O2/c1-13(2)10-4-3-7(6-12-10)8-5-9(8)11(14)15/h3-4,6,8-9H,5H2,1-2H3,(H,14,15)/t8-,9+/m0/s1
- InChI Key: YIKJSZFSURALGV-DTWKUNHWSA-N
- SMILES: OC([C@@H]1C[C@H]1C1C=NC(=CC=1)N(C)C)=O
Computed Properties
- Exact Mass: 206.105527694g/mol
- Monoisotopic Mass: 206.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 53.4Ų
rac-(1R,2R)-2-6-(dimethylamino)pyridin-3-ylcyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1762765-0.05g |
rac-(1R,2R)-2-[6-(dimethylamino)pyridin-3-yl]cyclopropane-1-carboxylic acid |
2227672-66-2 | 0.05g |
$1091.0 | 2023-09-20 | ||
| Enamine | EN300-1762765-0.1g |
rac-(1R,2R)-2-[6-(dimethylamino)pyridin-3-yl]cyclopropane-1-carboxylic acid |
2227672-66-2 | 0.1g |
$1144.0 | 2023-09-20 | ||
| Enamine | EN300-1762765-0.25g |
rac-(1R,2R)-2-[6-(dimethylamino)pyridin-3-yl]cyclopropane-1-carboxylic acid |
2227672-66-2 | 0.25g |
$1196.0 | 2023-09-20 | ||
| Enamine | EN300-1762765-0.5g |
rac-(1R,2R)-2-[6-(dimethylamino)pyridin-3-yl]cyclopropane-1-carboxylic acid |
2227672-66-2 | 0.5g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1762765-1.0g |
rac-(1R,2R)-2-[6-(dimethylamino)pyridin-3-yl]cyclopropane-1-carboxylic acid |
2227672-66-2 | 1g |
$1299.0 | 2023-06-03 | ||
| Enamine | EN300-1762765-2.5g |
rac-(1R,2R)-2-[6-(dimethylamino)pyridin-3-yl]cyclopropane-1-carboxylic acid |
2227672-66-2 | 2.5g |
$2548.0 | 2023-09-20 | ||
| Enamine | EN300-1762765-5.0g |
rac-(1R,2R)-2-[6-(dimethylamino)pyridin-3-yl]cyclopropane-1-carboxylic acid |
2227672-66-2 | 5g |
$3770.0 | 2023-06-03 | ||
| Enamine | EN300-1762765-10.0g |
rac-(1R,2R)-2-[6-(dimethylamino)pyridin-3-yl]cyclopropane-1-carboxylic acid |
2227672-66-2 | 10g |
$5590.0 | 2023-06-03 | ||
| Enamine | EN300-1762765-1g |
rac-(1R,2R)-2-[6-(dimethylamino)pyridin-3-yl]cyclopropane-1-carboxylic acid |
2227672-66-2 | 1g |
$1299.0 | 2023-09-20 | ||
| Enamine | EN300-1762765-5g |
rac-(1R,2R)-2-[6-(dimethylamino)pyridin-3-yl]cyclopropane-1-carboxylic acid |
2227672-66-2 | 5g |
$3770.0 | 2023-09-20 |
rac-(1R,2R)-2-6-(dimethylamino)pyridin-3-ylcyclopropane-1-carboxylic acid Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on rac-(1R,2R)-2-6-(dimethylamino)pyridin-3-ylcyclopropane-1-carboxylic acid
Introduction to Rac-(1R,2R)-2-6-(dimethylamino)pyridin-3-ylcyclopropane-1-carboxylic Acid (CAS No. 2227672-66-2)
Rac-(1R,2R)-2-6-(dimethylamino)pyridin-3-ylcyclopropane-1-carboxylic acid, identified by its CAS number 2227672-66-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by a cyclopropane ring fused with a pyridine moiety, which imparts unique structural and functional properties. The presence of a dimethylamino group further enhances its chemical reactivity and potential biological activity.
The< strong>cyclopropane ring in Rac-(1R,2R)-2-6-(dimethylamino)pyridin-3-ylcyclopropane-1-carboxylic acid is a key structural feature that contributes to its distinct pharmacological profile. Cyclopropanes are known for their strained three-membered ring structure, which can be exploited to induce conformational changes in biological targets. This strain can be released upon interaction with specific enzymes or receptors, leading to potent and selective binding. The< strong>pyridine moiety, on the other hand, is a common pharmacophore found in many bioactive molecules, often contributing to interactions with aromatic pockets in proteins and enzymes.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. Rac-(1R,2R)-2-6-(dimethylamino)pyridin-3-ylcyclopropane-1-carboxylic acid exemplifies this trend, as it combines the structural advantages of both cyclopropanes and pyridines. The dimethylamino group not only enhances the solubility and bioavailability of the compound but also serves as a potential hydrogen bond acceptor or donor, depending on the biological context.
In the realm of medicinal chemistry, the synthesis of racemic mixtures like Rac-(1R,2R)-2-6-(dimethylamino)pyridin-3-ylcyclopropane-1-carboxylic acid often precedes the development of enantiomerically pure forms. The racemic mixture provides a balanced representation of both enantiomers, allowing researchers to assess the overall pharmacological activity and safety profile before proceeding with more complex enantioselective synthesis. However, there is growing interest in isolating and studying individual enantiomers due to their potentially different biological effects.
The< strong>pharmacological potential of Rac-(1R,2R)-2-6-(dimethylamino)pyridin-3-ylcyclopropane-1-carboxylic acid has been explored in several preclinical studies. These studies have demonstrated its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways, neurotransmitter systems, and metabolic processes. The compound's unique structure suggests that it may modulate multiple signaling pathways simultaneously, making it a promising candidate for treating complex diseases.
One of the most intriguing aspects of Rac-(1R,2R)-2-6-(dimethylamino)pyridin-3-ylcyclopropane-1-carboxylic acid is its potential role in modulating< strong>G-protein coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play a crucial role in signal transduction within cells. Many drugs on the market target GPCRs to treat conditions such as hypertension, diabetes, and psychiatric disorders. The cyclopropane ring and pyridine moiety in this compound may interact with specific GPCRs to elicit therapeutic effects without causing off-target side effects.
In addition to its potential as a drug candidate, Rac-(1R,2R)-2-6-(dimethylamino)pyridin-3-ylcyclopropane-1-carboxylic acid has also been studied as an intermediate in the synthesis of more complex molecules. Its versatile structure allows for further functionalization through various chemical reactions, making it a valuable building block for medicinal chemists. Researchers have explored its use in generating libraries of derivatives with tailored pharmacological properties for high-throughput screening applications.
The< strong>synthetic route to Rac-(1R,2R)-2-6-(dimethylamino)pyridin-3-ylcyclopropane-1-carboxylic acid involves multiple steps that require precise control over reaction conditions and reagent selection. Key steps include the formation of the cyclopropane ring through cyclopropanation reactions and the introduction of the pyridine moiety via nucleophilic substitution or condensation reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.
The< strong>biological evaluation of Rac-(1R,2R)-2-6-(dimethylamino)pyridin-3-ylcyclopropane-1-carboxylic acid has revealed several interesting findings. In vitro studies have shown that it exhibits inhibitory activity against various enzymes involved in inflammation and pain pathways. Additionally, preliminary animal models have suggested potential therapeutic effects in conditions such as neuropathic pain and inflammatory disorders. These findings underscore the compound's< strong>therapeutic promise and justify further investigation into its mechanisms of action.
The development of new drugs is an iterative process that involves continuous refinement based on experimental data. As more information becomes available about Rac-(1R,2R)-2-6-(dimethylamino)pyridin-3-ylyclopropane carboxylic acid's pharmacological properties, researchers can optimize its structure to enhance efficacy while minimizing side effects. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory discoveries into clinical applications.
In conclusion, Rac-(1R,2R)-2-[strong]6(dimethylamino)pyridin[strong]-3-ylcyclopropane[strong]-1-carboxylic acid (CAS No.< strong>2227672[strong]-66[strong]-[number]222767266[number]) represents an exciting example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of cyclopropanes and pyridines offers multiple opportunities for interaction with biological targets mediating various disease processes.
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